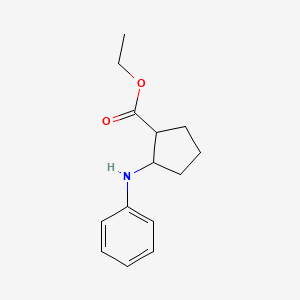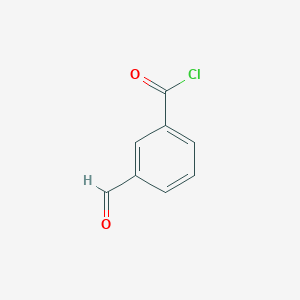
3-甲酰苯甲酰氯
描述
3-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a formyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
科学研究应用
3-Formylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for research in medicinal chemistry.
Analytical Chemistry: It is used as a reagent in analytical methods for the detection and quantification of specific functional groups.
作用机制
Mode of Action
3-Formylbenzoyl chloride, like other acid chlorides, is highly reactive. It can react with nucleophiles to form various products. For example, it can react with amines to form amides or with alcohols to form esters . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.
Result of Action
The result of 3-Formylbenzoyl chloride’s action is the formation of new compounds through its reactions with various nucleophiles . The exact products depend on the specific reaction conditions and the nucleophile it is reacting with.
Action Environment
The action of 3-Formylbenzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, it can hydrolyze in the presence of water, forming 3-Formylbenzoic acid and hydrochloric acid. Therefore, reactions involving this compound are typically carried out under anhydrous conditions.
准备方法
Synthetic Routes and Reaction Conditions
3-Formylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formylbenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
C8H6O3+SOCl2→C8H5ClO2+SO2+HCl
In this reaction, 3-formylbenzoic acid (C8H6O3) reacts with thionyl chloride (SOCl2) to produce 3-formylbenzoyl chloride (C8H5ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of 3-formylbenzoyl chloride typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
化学反应分析
Types of Reactions
3-Formylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 3-formylbenzoyl chloride can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, 3-formylbenzoyl chloride hydrolyzes to form 3-formylbenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze 3-formylbenzoyl chloride.
Condensation Reactions: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-formylbenzamide and 3-formylbenzoate esters.
Hydrolysis: 3-Formylbenzoic acid.
Condensation Reactions: Hydrazones and oximes derived from 3-formylbenzoyl chloride.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Lacks the formyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Formylbenzoyl Chloride: The formyl group is at the para position, which affects the compound’s reactivity and steric properties.
2-Formylbenzoyl Chloride: The formyl group is at the ortho position, leading to different reactivity due to steric hindrance.
Uniqueness
3-Formylbenzoyl chloride is unique due to the position of the formyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of specific compounds that are not easily accessible using other isomers.
属性
IUPAC Name |
3-formylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRJKXBZVUZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570369 | |
| Record name | 3-Formylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75650-38-3 | |
| Record name | 3-Formylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
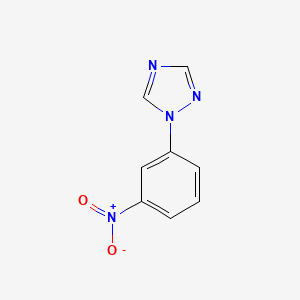
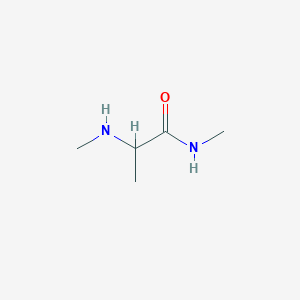
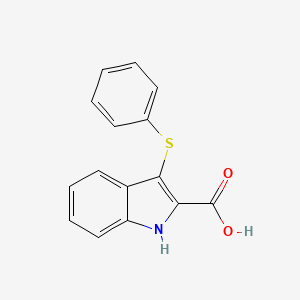
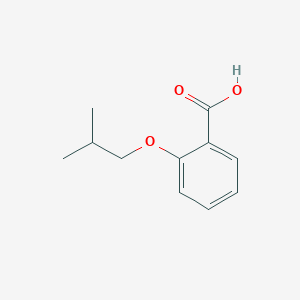
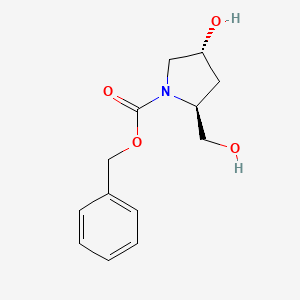
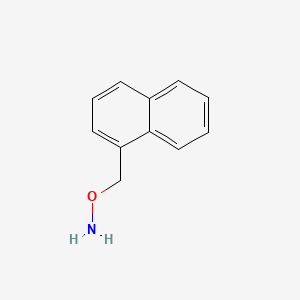
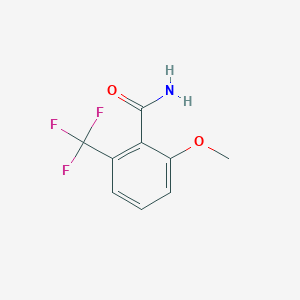
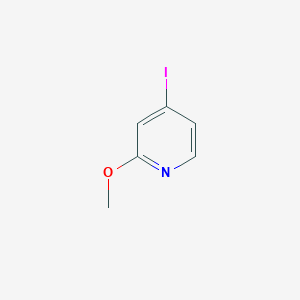
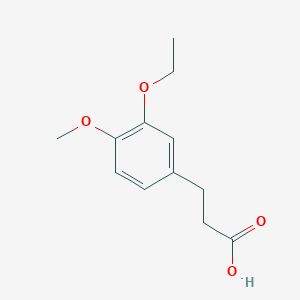
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)
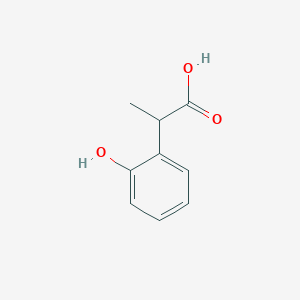
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
